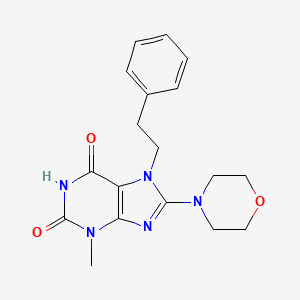
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains an isopropylthio group, a 1,3,4-thiadiazol-2-yl group, and a trifluoromethyl group attached to a benzamide core .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethyl ketones, which are structurally similar, are valuable synthetic targets in the construction of fluorinated pharmacons . The synthesis of such compounds often involves radical trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Studies have detailed the synthesis of thiadiazole derivatives and their complexes, offering insights into their structural properties. For instance, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with nickel and palladium, providing a foundation for understanding the compound's structural characteristics through spectroscopic methods and X-ray crystallography (Adhami et al., 2012).
Anticancer Potential
Research has explored the anticancer activity of thiadiazole derivatives, highlighting their potential in medical applications. Tiwari et al. (2017) synthesized Schiff's bases containing a thiadiazole scaffold and evaluated their in vitro anticancer activity against several human cancer cell lines. Their findings suggest the promising anticancer properties of these compounds, with specific derivatives exhibiting significant activity (Tiwari et al., 2017).
Inhibitory Activity Against Tumor-associated Carbonic Anhydrase Isoforms
The compound's derivatives have shown selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, important for understanding cancer biology and treatment. Bozdağ et al. (2017) synthesized derivatives that acted as potent inhibitors, with specific compounds exhibiting low nanomolar inhibition constants, indicating their potential for targeted cancer therapies (Bozdağ et al., 2017).
Electroluminescence and Semiconducting Properties
The exploration of thiadiazole derivatives in the field of materials science, particularly in organic semiconductors and optoelectronics, has led to discoveries of new materials with promising properties. Chen et al. (2016) investigated the implementation of thiadiazole isomers in semiconducting polymers, revealing their potential in high-performance optoelectronic applications (Chen et al., 2016).
Fluorescent Properties for Imaging and Sensing
Novel fluorescent complexes containing thiadiazole units have been synthesized, demonstrating significant potential for imaging and sensing applications. Zhang et al. (2017) synthesized benzamide derivatives with remarkable photophysical properties, including large Stokes shifts and solid-state fluorescence, which are beneficial for imaging and sensing applications (Zhang et al., 2017).
Propiedades
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAPSKYKOQAUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

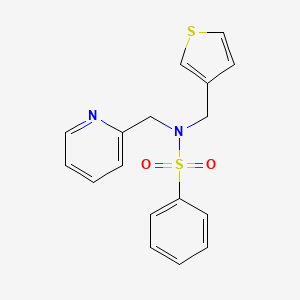

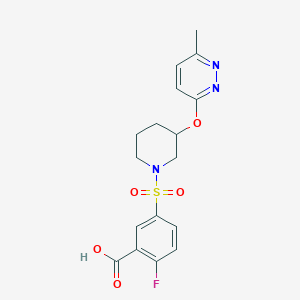
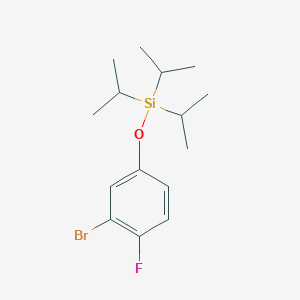
![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)
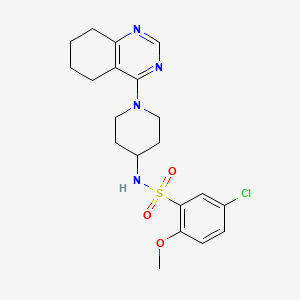

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2858424.png)
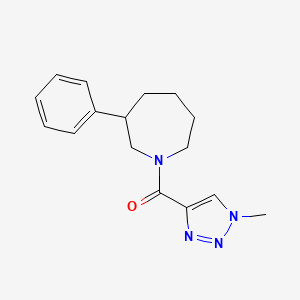
![ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2858428.png)
![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)
